
(3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone, also known as MMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMMP is a heterocyclic compound that contains both morpholine and pyrazole rings.
作用機序
The mechanism of action of (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in cancer cells. (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
Studies have shown that (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has a range of biochemical and physiological effects, including antitumor, anti-inflammatory, and antioxidant properties. (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has been shown to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone in lab experiments is its relatively simple synthesis method, which allows for large-scale production. (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone is also stable under a range of conditions, making it suitable for use in various experiments. However, one limitation of using (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone is its potential toxicity, which may limit its use in certain applications. Additionally, the mechanism of action of (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone. One potential direction is the development of (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone-based anticancer drugs, which may be more effective and less toxic than current treatments. Another direction is the synthesis of (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone derivatives with improved properties, such as increased selectivity or potency. Additionally, further studies are needed to fully understand the mechanism of action of (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone and its potential applications in other fields, such as material science and catalysis.
合成法
The synthesis of (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone involves the reaction of 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde with 3-methylmorpholine in the presence of a base catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product using a reducing agent. The synthesis method of (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone is relatively simple and can be performed on a large scale.
科学的研究の応用
(3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has shown promising results as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. In material science, (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has been used as a precursor for the synthesis of metal complexes and coordination polymers. In catalysis, (3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone has been used as a ligand for transition metal catalysts, exhibiting high catalytic activity in various reactions.
特性
IUPAC Name |
(3-methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-8-7-15-4-3-13(8)10(14)9-5-11-12(2)6-9/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQTULJLFNOKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylmorpholin-4-yl)-(1-methylpyrazol-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7511127.png)
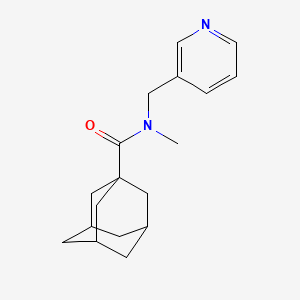
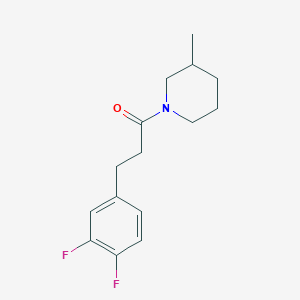
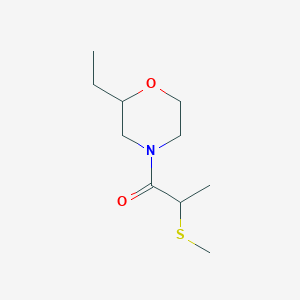
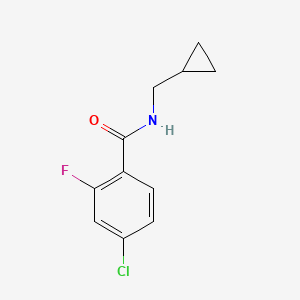
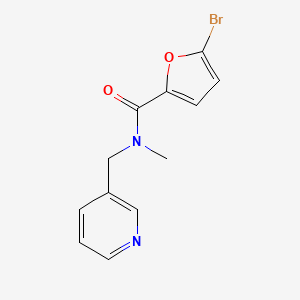
![N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)
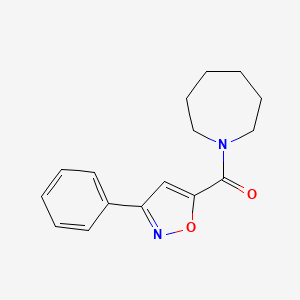
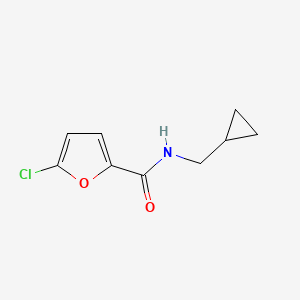
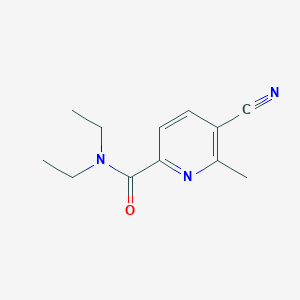
![N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)

